Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216392-78-7
VCID: VC4910875
Molecular Formula: C31H29ClN2O4S
Molecular Weight: 561.09
* For research use only. Not for human or veterinary use.
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216392-78-7](/images/structure/VC4910875.png)
Description |
Structural FeaturesThe compound features several notable structural components:
Synthetic RouteThe synthesis of Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions:
Reaction ConditionsTypical reaction conditions include:
Pharmacological PotentialResearch indicates that compounds similar to Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit various biological activities:
Research Findings and Data Tables |
---|---|
CAS No. | 1216392-78-7 |
Product Name | Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
Molecular Formula | C31H29ClN2O4S |
Molecular Weight | 561.09 |
IUPAC Name | ethyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H |
Standard InChIKey | CSDUDCLUNLQPRG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl |
Solubility | not available |
PubChem Compound | 16806126 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume